methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate
CAS No.:
Cat. No.: VC16496697
Molecular Formula: C38H68O4Si2
Molecular Weight: 645.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H68O4Si2 |
|---|---|
| Molecular Weight | 645.1 g/mol |
| IUPAC Name | methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate |
| Standard InChI | InChI=1S/C38H68O4Si2/c1-27(17-15-19-35(39)40-10)32-22-23-33-29(18-16-24-38(32,33)9)20-21-30-25-31(41-43(11,12)36(3,4)5)26-34(28(30)2)42-44(13,14)37(6,7)8/h20-21,27,31-34H,2,15-19,22-26H2,1,3-14H3/b29-20+,30-21- |
| Standard InChI Key | OWGWSEUEDPLMHW-XYVLQAFVSA-N |
| Isomeric SMILES | CC(CCCC(=O)OC)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
| Canonical SMILES | CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Introduction
Nomenclature and Structural Elucidation
Systematic Nomenclature
The compound’s International Union of Pure and Applied Chemistry (IUPAC) name, methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate, provides a detailed blueprint of its architecture. Key components include:
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Methyl hexanoate: A six-carbon ester chain terminating in a methoxy group.
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Bicyclic indenyl core: A fused cyclohexane-indene system with defined stereochemistry (1R,3aS,4E,7aR).
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TBDMS-protected diol: Two tert-butyl(dimethyl)silyl ether groups at positions 3 and 5 of a methylidenecyclohexylidene moiety, conferring steric protection and stability .
Stereochemical Configuration
The molecule contains six defined stereocenters, as indicated by the R/S and E/Z descriptors:
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C5 (R-configuration) on the hexanoate chain.
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C1 (R), C3a (S), and C7a (R) on the indenyl system.
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C3 (S) and C5 (R) on the cyclohexylidene subunit.
The 4E and 2Z designations specify the geometry of conjugated double bonds within the polycyclic framework .
Table 1: Key Structural Identifiers
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₈H₆₈O₄Si₂ |
| Molecular Weight | 645.1 g/mol |
| Canonical SMILES | CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)OSi(C)(C)C(C)(C)C)OSi(C)(C)C(C)(C)C)C |
| Isomeric SMILES | CC@H[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\CC@HOSi(C)C(C)(C)C)C |
| InChI Key | OWGWSEUEDPLMHW-ARKUATOOSA-N |
The isomeric SMILES string explicitly defines the spatial arrangement of substituents, confirming the compound’s stereochemical complexity .
Synthesis and Functional Features
Synthetic Strategy
The compound’s synthesis likely involves multi-step protocols to assemble its polycyclic backbone and install protective groups:
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Core Assembly: Cyclization reactions to form the indenyl and cyclohexylidene systems.
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Silylation: Introduction of TBDMS groups at hydroxyl positions to prevent undesired reactivity during subsequent steps.
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Esterification: Coupling of the hexanoic acid derivative with methanol to form the terminal methyl ester .
Role of TBDMS Groups
The tert-butyl(dimethyl)silyl groups serve dual purposes:
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Steric Protection: Shielding hydroxyl groups from nucleophilic attack or oxidation.
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Thermal Stability: Enhancing the molecule’s resilience under high-temperature conditions common in organic synthesis .
Physicochemical Properties
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 13 |
| Topological Polar Surface Area | 44.8 Ų |
| LogP (Octanol-Water) | Estimated >6 (highly lipophilic) |
The absence of hydrogen bond donors and low polar surface area suggest poor aqueous solubility, typical of heavily functionalized, lipophilic molecules. The 13 rotatable bonds indicate significant conformational flexibility, which may influence binding interactions in biological systems .
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